molecular formula C4H5N3OS B3353335 5-Mercapto-1H-imidazole-4-carboxamide CAS No. 54107-75-4

5-Mercapto-1H-imidazole-4-carboxamide

Cat. No.: B3353335
CAS No.: 54107-75-4
M. Wt: 143.17 g/mol
InChI Key: XLIPNCRZWQPHOS-UHFFFAOYSA-N
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Description

5-Mercapto-1H-imidazole-4-carboxamide is a heterocyclic compound with significant importance in various scientific fields. It is characterized by the presence of a mercapto group (-SH) and a carboxamide group (-CONH2) attached to an imidazole ring. This compound is known for its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve the use of commercially available precursors such as hypoxanthine. The process includes key hydrolysis steps and practical isolation techniques to ensure high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Mercapto-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or other electrophiles.

Major Products:

Scientific Research Applications

5-Mercapto-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Mercapto-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 5-Amino-1H-imidazole-4-carboxamide
  • 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
  • 4-Amino-5-carbamoylimidazole

Comparison: 5-Mercapto-1H-imidazole-4-carboxamide is unique due to the presence of both mercapto and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of applications and potential therapeutic benefits .

Properties

IUPAC Name

4-sulfanyl-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIPNCRZWQPHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482676
Record name 5-MERCAPTO-1H-IMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54107-75-4
Record name 5-MERCAPTO-1H-IMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Mercapto-1H-imidazole-4-carboxamide
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5-Mercapto-1H-imidazole-4-carboxamide
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Reactant of Route 5
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Reactant of Route 6
5-Mercapto-1H-imidazole-4-carboxamide

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